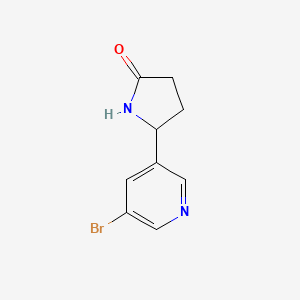
5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone is a chemical compound that features a brominated pyridine ring attached to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone typically involves the bromination of a pyridine derivative followed by the formation of the pyrrolidinone ring. One common method includes the use of 5-bromopyridine-3-boronic acid as a starting material . The reaction conditions often involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the bromine atom onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the brominated pyridine structure but lacks the pyrrolidinone ring.
(5-Bromo-3-pyridinyl)methanol: Contains a brominated pyridine ring with a hydroxymethyl group instead of a pyrrolidinone ring.
(5-Bromo-3-pyridinyl)-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone: Features a more complex structure with additional functional groups.
Uniqueness
5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone is unique due to its combination of a brominated pyridine ring and a pyrrolidinone moiety. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)8-1-2-9(13)12-8/h3-5,8H,1-2H2,(H,12,13) |
InChI Key |
ASQYHAFTYONKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















